CGS35066

ECE-1 selectivity neutral endopeptidase 24.11 metalloprotease inhibitor

CGS35066 is a synthetic, small-molecule aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1), a zinc metalloprotease that catalyzes the final proteolytic step in endothelin-1 (ET-1) biosynthesis. Identified through a systematic medicinal chemistry optimization of the dual ECE-1/NEP inhibitor CGS 26303, CGS35066 was specifically designed to maximize ECE-1 inhibitory potency while minimizing off-target neutral endopeptidase 24.11 (NEP) activity.

Molecular Formula C16H16NO6P
Molecular Weight 349.27 g/mol
Cat. No. B15617009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS35066
Molecular FormulaC16H16NO6P
Molecular Weight349.27 g/mol
Structural Identifiers
InChIInChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)
InChIKeyCRUVAUSVWLATAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGS35066 – Potent and Selective Endothelin-Converting Enzyme-1 (ECE-1) Inhibitor for Targeted Preclinical Cardiovascular Research Procurement


CGS35066 is a synthetic, small-molecule aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1), a zinc metalloprotease that catalyzes the final proteolytic step in endothelin-1 (ET-1) biosynthesis [1]. Identified through a systematic medicinal chemistry optimization of the dual ECE-1/NEP inhibitor CGS 26303, CGS35066 was specifically designed to maximize ECE-1 inhibitory potency while minimizing off-target neutral endopeptidase 24.11 (NEP) activity [2]. It belongs to the dibenzofuran-containing α-aminophosphonic acid class and is supplied as a single (S)-enantiomer with a molecular weight of 349.28 g/mol (CAS 261619-50-5) .

Why Generic ECE Inhibitors Cannot Substitute for CGS35066 in Mechanistic and Translational Studies


The endothelin-converting enzyme family shares significant sequence homology with NEP and angiotensin-converting enzyme (ACE), and the majority of ECE inhibitors in the literature exhibit potent cross-inhibition of these off-target metalloproteases [1]. Substituting CGS35066 with a dual ECE/NEP inhibitor such as CGS 26303 (NEP IC₅₀ = 1 nM vs. ECE-1 IC₅₀ = 410 nM) or the natural product phosphoramidon (NEP IC₅₀ = 0.034 μM vs. ECE IC₅₀ = 3.5 μM) introduces confounding pharmacological effects on natriuretic peptide degradation pathways, making it impossible to attribute observed cardiovascular or renal outcomes solely to ET-1 suppression [2][3]. CGS35066 was engineered to break this selectivity bottleneck through rational structural modification of the P1′ and P2′ substituents, providing the first tool compound with >100-fold discrimination between ECE-1 and NEP [4].

Quantitative Differentiation Evidence for CGS35066 Against Closest ECE-1 Inhibitor Comparators


ECE-1 vs. NEP Selectivity Ratio: CGS35066 Compared with CGS 26303 and Phosphoramidon

CGS35066 achieves a 105-fold selectivity window for recombinant human ECE-1 (IC₅₀ = 22 nM) over rat kidney NEP (IC₅₀ = 2.3 μM). This stands in marked contrast to its direct predecessor CGS 26303, which is 410-fold more potent against NEP (IC₅₀ = 1 nM) than ECE-1 (IC₅₀ = 410 nM) [1]. The natural product phosphoramidon likewise displays inverted selectivity, inhibiting NEP (IC₅₀ = 0.034 μM) approximately 100-fold more potently than ECE (IC₅₀ = 3.5 μM) [2]. The dibenzofuran-for-biphenyl and carboxylic-acid-for-tetrazole substitutions in CGS35066 were specifically designed to weaken NEP binding while enhancing ECE-1 affinity [1].

ECE-1 selectivity neutral endopeptidase 24.11 metalloprotease inhibitor

In Vivo Big ET-1 Pressor Response Blockade: CGS35066 vs. CGS 26303 Dose-for-Dose Comparison

In anesthetized rats, CGS35066 at 10 mg/kg i.v. blocked the big ET-1-induced pressor response by 84% at 90 min post-dose, compared to only 50% inhibition achieved by CGS 26303 at the identical dose and time point [1]. A separate study in conscious, catheterized rats confirmed the dose-dependent efficacy of CGS35066: at 30 min post-dose, 0.3, 1.0, 3.0, and 10.0 mg/kg i.v. inhibited the pressor response by 61 ± 7%, 78 ± 4%, 93 ± 4%, and 98 ± 2%, respectively (all p < 0.05 vs. vehicle) [2].

big endothelin-1 pressor response in vivo ECE-1 inhibition cardiovascular pharmacology

Absence of Angiotensin-Converting Enzyme (ACE) Inhibition: CGS35066 vs. Phosphoramidon

CGS35066, administered at the highest tested i.v. dose of 10 mg/kg, had no effect on the angiotensin-I-induced pressor response (58 ± 6 mmHg) in conscious rats, confirming the absence of functional ACE inhibition at pharmacologically active ECE-1 doses [1]. In contrast, phosphoramidon inhibits ACE with an IC₅₀ of 78 μM [2], and many dual ECE/NEP inhibitors in the α-aminophosphonate series retain residual ACE activity [3].

ACE selectivity angiotensin-I pressor response off-target metalloprotease

Sustained In Vivo Duration of Action: ECE-1 Inhibition at 120 Minutes Post-Dosing

In conscious rats, CGS35066 at 10 mg/kg i.v. maintained 84 ± 10% inhibition of the big ET-1 pressor response at 120 min post-dose, representing only a modest decline from the 98 ± 2% peak inhibition observed at 30 min [1]. This sustained pharmacodynamic effect is consistent with the long duration of action reported for this compound class in the J Med Chem structure-activity study, where CGS35066 was identified as having a superior combination of potency, selectivity, and duration relative to other analogs in the series [2].

duration of action sustained ECE-1 inhibition pharmacodynamic profile

Attenuation of Subarachnoid Hemorrhage-Induced Cerebral Vasospasm: In Vivo Disease Model Evidence

In a rabbit model of experimental subarachnoid hemorrhage (SAH), twice-daily i.v. administration of CGS35066 at 1 mg/kg significantly attenuated basilar arterial narrowing [1]. This finding was obtained using protocols in which treatment was initiated either immediately after SAH induction or after a 24-hour delay, demonstrating both preventive and interventional efficacy [1]. The selective ECE-1 inhibition achieved by CGS35066 was critical: the NEP-selective inhibitor thiorphan failed to reduce big ET-1-mediated ET-1 release in related vascular preparations, underscoring the necessity of ECE-1-selective pharmacology [2].

subarachnoid hemorrhage cerebral vasospasm ECE-1 inhibitor neurovascular

Optimal Research and Procurement Application Scenarios for CGS35066


Dissecting ET-1-Specific Signaling in Cardiovascular Disease Models Without NEP Confounding

In hypertension, heart failure, or renal disease models where both ET-1 production and natriuretic peptide degradation are altered, CGS35066 enables researchers to selectively inhibit ECE-1 (IC₅₀ = 22 nM) while leaving NEP (IC₅₀ = 2.3 μM) and ACE functionally intact [1]. This is critical for studies aiming to attribute outcomes specifically to reduced ET-1 levels rather than to combined effects on vasoactive peptide metabolism.

Preclinical Subarachnoid Hemorrhage and Cerebral Vasospasm Research Programs

CGS35066 is directly validated in a rabbit SAH model where 1 mg/kg i.v. b.i.d. significantly attenuated basilar arterial narrowing in both prevention and delayed-intervention protocols [2]. Procurement of CGS35066 is recommended for neurovascular laboratories investigating ECE-1 as a therapeutic target for post-hemorrhagic vasospasm.

Acute Pharmacodynamic Studies Requiring Sustained Target Engagement from Bolus Dosing

With 84 ± 10% inhibition of the big ET-1 pressor response maintained at 120 min after a single 10 mg/kg i.v. bolus, CGS35066 is suitable for experimental designs where continuous infusion is impractical, such as in conscious, freely moving animal studies or protocols combining multiple pharmacological challenges [3].

Comparator Profiling for Next-Generation ECE-1 Inhibitor Discovery Programs

As the benchmark selective ECE-1 inhibitor with published in vitro selectivity data (>100-fold over NEP), in vivo pressor response inhibition (up to 98%), and absence of ACE activity, CGS35066 serves as the gold-standard reference compound for medicinal chemistry campaigns aiming to develop novel ECE-1-selective or dual-mechanism inhibitors [1][3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGS35066

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.